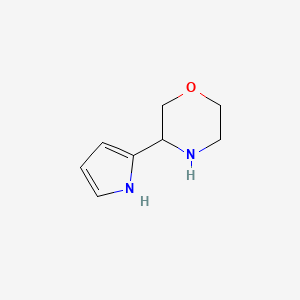![molecular formula C7H14ClNO3 B13488627 (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13488627.png)
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor.
Amino Acid Derivatization: The oxolane ring is then functionalized to introduce the amino acid moiety. This can be achieved through various methods, including the use of protecting groups to ensure selective reactions.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study enzyme-substrate interactions and protein folding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an enzyme inhibitor or activator, influencing metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride: This is a stereoisomer of the compound , differing in the configuration of the oxolane ring.
(2S)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride: Another stereoisomer with a different configuration at the amino acid moiety.
Uniqueness
The uniqueness of (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereochemical effects in various applications.
Propiedades
Fórmula molecular |
C7H14ClNO3 |
|---|---|
Peso molecular |
195.64 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)4-5-2-1-3-11-5;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1 |
Clave InChI |
ISXQMVZLBLXIDJ-IBTYICNHSA-N |
SMILES isomérico |
C1C[C@@H](OC1)C[C@@H](C(=O)O)N.Cl |
SMILES canónico |
C1CC(OC1)CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-1,3,3a,4,6,7-hexahydrothiopyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B13488544.png)




![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)

![1-aminospiro[2.5]octane-1-carboxylic Acid](/img/structure/B13488582.png)






